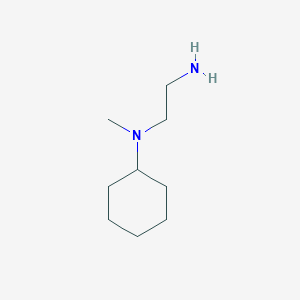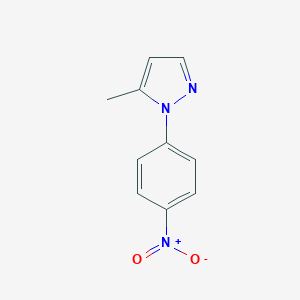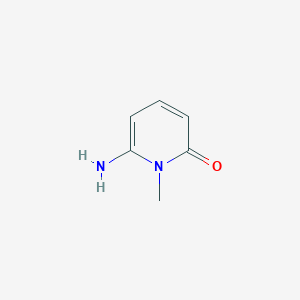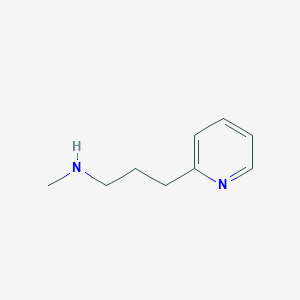
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene
Overview
Description
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene is a chemical compound with the molecular formula C11H15BrO3 and a molecular weight of 275.14 . It is a solid substance that is sealed in dry storage at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-bromo-2-methoxy-phenol with 1-bromo-3-methoxy-propane in the presence of anhydrous potassium carbonate . The reaction is carried out in DMF (Dimethylformamide) at room temperature and stirred overnight . The product is then extracted with ethyl acetate and purified by silica gel column chromatography .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BrO3/c1-13-6-3-7-15-11-8-9(12)4-5-10(11)14-2/h4-5,8H,3,6-7H2,1-2H3 . The InChI key is JFSCCLJKKCRXSS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance that is sealed in dry storage at 2-8°C . It has a molecular weight of 275.14 .Scientific Research Applications
Electrochemical Bromination Methods
Research on the electrochemical bromination of compounds related to 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, such as 4-methoxy toluene, has been conducted. This method achieves selective bromination, producing brominated aromatic compounds with high yield. This approach is significant for developing efficient and selective bromination processes in organic synthesis (Kulangiappar, Anbukulandainathan, & Raju, 2014).
Applications in Photodynamic Therapy
Compounds structurally similar to this compound have been used in the synthesis of new zinc phthalocyanines. These synthesized compounds show promise in photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Total Synthesis of Biologically Active Compounds
The total synthesis of biologically active natural products using brominated compounds related to this compound has been documented. These synthetic routes provide access to complex molecules with potential biological activities (Akbaba et al., 2010).
Development of Molecular Electronics
Brominated aromatic compounds, similar in structure to this compound, have been utilized as building blocks for molecular electronics. They serve as precursors for the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential components in the field of molecular electronics (Stuhr-Hansen et al., 2005).
Antioxidant Activity of Bromophenols
Research has identified the antioxidant activity of bromophenols derived from marine red algae, which share structural similarities with this compound. These natural compounds exhibit significant free radical scavenging activity, suggesting potential applications in food preservation and health products (Li et al., 2011).
Synthesis of Antimicrobial Agents
Brominated aromatic compounds, structurally related to this compound, have been used in synthesizing potent antimicrobial agents. These compounds demonstrate significant activity against various microorganisms, suggesting their potential in developing new antimicrobial drugs (Liaras et al., 2011).
Safety and Hazards
The safety information for 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene indicates that it is a hazardous substance. The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Properties
IUPAC Name |
4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3/c1-13-6-3-7-15-11-8-9(12)4-5-10(11)14-2/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSCCLJKKCRXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614248 | |
| Record name | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173336-76-0 | |
| Record name | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173336-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

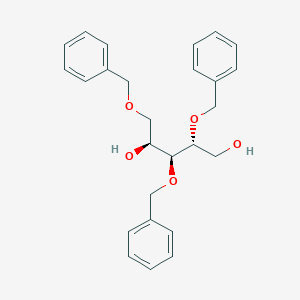
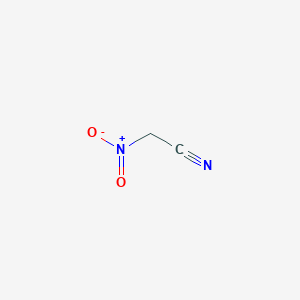

![4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B168477.png)

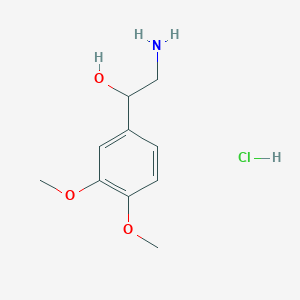
![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)


